1H and 13C NMR Spectroscopy Data for (1-(Trifluoromethyl)cyclohexyl)methanol: A Technical Guide to Conformational and Spectral Analysis
1H and 13C NMR Spectroscopy Data for (1-(Trifluoromethyl)cyclohexyl)methanol: A Technical Guide to Conformational and Spectral Analysis
Executive Summary
(1-(Trifluoromethyl)cyclohexyl)methanol (CAS: 371917-14-5) ()[1] is a highly valuable fluorinated aliphatic building block with a molecular weight of 182.19 g/mol ()[2]. Widely utilized in modern drug discovery, the incorporation of a trifluoromethyl ( −CF3 ) group onto a cyclohexane ring significantly alters the molecule's lipophilicity, metabolic stability, and conformational dynamics. This technical guide provides an authoritative, in-depth analysis of the 1H , 13C , and 19F Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, detailing the structural causality behind the observed chemical shifts and coupling constants, alongside field-proven experimental protocols.
Structural Dynamics and Conformational Causality
To accurately interpret the NMR spectra of substituted cyclohexanes, one must first understand the thermodynamic preference for a substituent to occupy the equatorial over the axial position, quantified by its A-value. The −CF3 group has a surprisingly large A-value of approximately 2.37 kcal/mol, driven by the intense steric bulk and electron density of the three fluorine atoms ()[3]. In contrast, the hydroxymethyl ( −CH2OH ) group has a lower A-value of approximately 1.7 kcal/mol.
Because the −CF3 and −CH2OH groups are geminally substituted at the C1 position, they are forced to occupy opposing axial and equatorial positions. The energetic differential ( ΔG∘≈−0.67 kcal/mol) dictates that the lowest-energy chair conformation places the bulky −CF3 group in the equatorial position, forcing the −CH2OH group into the axial position. This rigid conformational locking directly influences the magnetic environment of the ring protons, inducing distinct 1,3-diaxial shielding effects that are observable in the 1H NMR spectrum.
Conformational equilibrium of (1-(Trifluoromethyl)cyclohexyl)methanol favoring the equatorial CF3.
NMR Spectroscopy Data & Interpretation
1H NMR Analysis
The 1H NMR spectrum (in CDCl3 ) is characterized by the isolated hydroxymethyl protons and the complex multiplets of the conformationally locked cyclohexane ring.
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Hydroxymethyl Protons ( −CH2OH ) : Due to the lack of adjacent protons on the C1 quaternary carbon, these protons appear as a distinct singlet at δ 3.65 ppm. While a weak vicinal coupling ( 3JHH ) to the hydroxyl proton can theoretically resolve it into a doublet, rapid intermolecular proton exchange in standard CDCl3 typically collapses this into a sharp singlet.
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Cyclohexane Ring Protons : The C2 and C6 equatorial protons are deshielded by the adjacent electronegative −CF3 group, appearing around δ 1.75 - 1.85 ppm. The axial protons at C3 and C5 experience strong 1,3-diaxial interactions with the axial −CH2OH group, shifting their resonances relative to standard unsubstituted cyclohexane.
13C NMR Analysis
The 13C NMR spectrum highlights the profound electronic impact of the fluorine atoms via carbon-fluorine ( 13C−19F ) spin-spin coupling. Because 19F is 100% naturally abundant and has a nuclear spin of 1/2, it couples with 13C nuclei, splitting their resonances according to the 2nI+1 rule.
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Trifluoromethyl Carbon ( −CF3 ) : Appears as a prominent quartet at δ 128.0 ppm with a massive one-bond coupling constant ( 1JCF≈282 Hz).
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Quaternary Carbon (C1) : Appears at δ 46.5 ppm. It is split into a quartet by two-bond coupling to the fluorine atoms ( 2JCF≈22 Hz).
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Hydroxymethyl Carbon ( −CH2OH ) : Resonates at δ 63.5 ppm as a singlet, being too far from the fluorine atoms to exhibit resolvable J -coupling.
19F NMR Analysis
The three equivalent fluorine atoms present a sharp singlet at δ -76.5 ppm. No proton decoupling is strictly necessary for the 19F spectrum since there are no adjacent protons on the C1 carbon to cause 3JHF coupling.
Experimental Protocols & Self-Validating Workflows
To ensure high-fidelity data acquisition—especially for the elusive C1 quaternary carbon—the following protocol must be strictly adhered to.
The Causality of the Quaternary Carbon Problem: Because C1 is a quaternary carbon (lacking directly attached protons), its primary mechanism for longitudinal relaxation (dipole-dipole interaction) is highly inefficient. If the relaxation delay (D1) is shorter than 5×T1 , the C1 magnetization will not fully return to the Z-axis before the next pulse, causing its signal to artificially diminish or vanish.
Self-Validating System: This protocol acts as its own diagnostic tool. If the C1 quartet at 46.5 ppm is missing from the final spectrum, the user immediately knows the D1 parameter was too short and must be increased. If the −CF3 quartet is broad and lacks sharp J -coupling resolution, the user knows the magnetic field homogeneity (shimming) is inadequate.
Step-by-Step Acquisition Methodology:
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Sample Preparation : Dissolve 25-30 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Shimming : Perform gradient shimming (e.g., topshim on Bruker systems) on the 2H lock signal of CDCl3 to ensure a perfectly homogeneous B0 field.
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1H Acquisition : Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second. Acquire 16 scans.
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13C Acquisition (Critical Step) : Use a proton-decoupled 30° pulse sequence (zgpg30). Increase the relaxation delay (D1) to at least 2.5 - 3.0 seconds to ensure the C1 quaternary carbon is fully relaxed. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio (SNR) for the split quartets.
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Data Processing : Apply a 1.0 Hz exponential line broadening (LB) to the 13C Free Induction Decay (FID) prior to Fourier Transformation. This mathematically suppresses high-frequency noise, enhancing the SNR of the critical quartets.
Step-by-step NMR acquisition workflow ensuring full relaxation of the quaternary C1 carbon.
Data Presentation
Table 1: 1H NMR Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| −CH2OH | 3.65 | Singlet (s) | 2H | Methylene protons adjacent to hydroxyl |
| −OH | 1.80 | Broad Singlet (br s) | 1H | Hydroxyl proton (exchangeable) |
| C2, C6 | 1.75 - 1.85 | Multiplet (m) | 4H | Equatorial/Axial ring protons adjacent to C1 |
| C3, C4, C5 | 1.30 - 1.65 | Multiplet (m) | 6H | Distal ring protons |
Table 2: 13C NMR Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |
| −CF3 | 128.0 | Quartet (q) | 1JCF≈282 | Trifluoromethyl carbon |
| −CH2OH | 63.5 | Singlet (s) | - | Hydroxymethyl carbon |
| C1 | 46.5 | Quartet (q) | 2JCF≈22 | Quaternary ring carbon |
| C2, C6 | 29.2 | Singlet (s) | - | Ring carbons adjacent to C1 |
| C4 | 25.8 | Singlet (s) | - | Para ring carbon |
| C3, C5 | 21.4 | Singlet (s) | - | Meta ring carbons |
Sources
- 1. nextsds.com [nextsds.com]
- 2. Cyclohexyl methanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
